An In-depth Technical Guide to 1,2-Diiodooctane: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 1,2-Diiodooctane: Synthesis, Properties, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 1,2-diiodooctane (CAS No. 86332-90-3), a vicinal diiodoalkane of significant interest in synthetic organic chemistry.[1] While not commonly isolated as a stable final product, its role as a reactive intermediate is crucial for the functionalization of the C8 alkyl chain. This document delves into the core chemical properties, molecular structure, spectroscopic characteristics, synthesis, and key chemical reactions of 1,2-diiodooctane. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and synthetic utility.
Molecular Structure and Core Properties
1,2-Diiodooctane is an organoiodine compound featuring an eight-carbon chain with two iodine atoms on adjacent carbons (C1 and C2). The presence of these two bulky, weakly-bound iodine atoms in a vicinal arrangement dictates the molecule's high reactivity and inherent instability.
Structural Analysis
The IUPAC name for this compound is 1,2-diiodooctane.[1] Its structure contains a chiral center at the C2 position, meaning it can exist as a racemic mixture of two enantiomers, (R)-1,2-diiodooctane and (S)-1,2-diiodooctane. The synthesis from an achiral precursor like 1-octene results in this racemic mixture.
Caption: Molecular structure of 1,2-diiodooctane.
Physical and Chemical Properties
Direct experimental data for the physical properties of 1,2-diiodooctane are not widely available, largely due to its instability. However, its core identifiers and computed properties are well-documented. Vicinal diiodides are known to be sensitive to light and heat, often decomposing upon attempted distillation.
| Property | Value | Source |
| CAS Number | 86332-90-3 | [1] |
| Molecular Formula | C₈H₁₆I₂ | [1] |
| Molecular Weight | 366.02 g/mol | [1] |
| IUPAC Name | 1,2-diiodooctane | [1] |
| SMILES | CCCCCCC(CI)I | [1] |
| InChIKey | XBEVVIYYRJPKAH-UHFFFAOYSA-N | [1] |
| Calculated XLogP3 | 5.8 | [1] |
| Appearance | Expected to be a dense, colorless to light brown liquid | Inferred |
| Stability | Unstable; decomposes on heating or exposure to light | [2][3] |
Spectroscopic Characterization (Predicted)
Due to the compound's instability, obtaining and publishing purified spectroscopic data is challenging. The following characteristics are predicted based on the known effects of iodine substituents and the molecular structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show complex multiplets due to the free rotation around the C-C bonds. Key predicted signals include:
-
-CH₂I (C1 protons): Two diastereotopic protons expected around 3.2-3.5 ppm, appearing as a multiplet due to coupling with the C2 proton.
-
-CHI- (C2 proton): A multiplet expected around 4.0-4.3 ppm, significantly downfield due to the direct attachment of iodine and deshielding from the adjacent C-I bond. It will be coupled to the C1 and C3 protons.
-
-CH₂- (C3 to C7): A series of overlapping multiplets between 1.2-1.9 ppm.
-
-CH₃ (C8 proton): A triplet expected around 0.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals for each unique carbon atom.
-
-CH₂I (C1): Expected to appear significantly upfield, around 10-20 ppm. The "heavy atom effect" of iodine causes shielding.
-
-CHI- (C2): Expected to be further downfield than C1, likely in the 30-40 ppm range, due to being a secondary carbon also bonded to iodine.[4]
-
Alkyl Carbons (C3-C8): A series of peaks in the typical aliphatic region, 14-35 ppm.[4]
Mass Spectrometry
The mass spectrum would provide crucial information for identification.
-
Molecular Ion ([M]⁺): A peak at m/z = 366, corresponding to the molecular weight.[1]
-
Key Fragments: The spectrum would be characterized by the facile loss of iodine.
-
[M-I]⁺: A prominent peak at m/z = 239 (366 - 127).
-
[M-2I]⁺ or [C₈H₁₆]⁺: A peak at m/z = 112, corresponding to the octene fragment, which would be a very stable product of fragmentation.
-
I₂⁺: A peak at m/z = 254.
-
Alkyl chain fragmentation patterns would also be present.
-
Synthesis of 1,2-Diiodooctane
The primary and most direct method for synthesizing 1,2-diiodooctane is the electrophilic addition of molecular iodine (I₂) to 1-octene. This reaction is a classic example of alkene halogenation.
Causality Behind Experimental Choices
The direct addition of iodine to an alkene is an equilibrium process that often lies unfavorably for the product.[5] Vicinal diiodides are sterically hindered due to the large size of the iodine atoms and possess relatively weak C-I bonds, making the reverse reaction, elimination, thermodynamically favorable.[2][3] Therefore, the synthesis is typically performed in situ for subsequent reactions, or at low temperatures and protected from light to minimize decomposition. The choice of a non-polar, inert solvent like dichloromethane or hexane prevents side reactions and helps to solubilize the non-polar reactants.
Caption: Experimental workflow for the synthesis of 1,2-diiodooctane.
Step-by-Step Experimental Protocol
Objective: To prepare a solution of 1,2-diiodooctane from 1-octene for use as a reactive intermediate.
Materials:
-
1-Octene
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-octene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath. This is critical to minimize the thermal decomposition of the product.
-
Addition of Iodine: While stirring vigorously, add a solution of molecular iodine (1.0 eq) in dichloromethane dropwise to the flask. The characteristic dark purple/brown color of the iodine should fade as it reacts with the alkene. The flask should be wrapped in aluminum foil to protect it from light.
-
Reaction: Allow the reaction to stir at 0°C for 1-2 hours, or until the iodine color has completely disappeared, indicating full consumption of the starting material. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Result: The resulting colorless or pale yellow solution contains 1,2-diiodooctane and can be used directly for subsequent chemical transformations. Isolation by solvent evaporation is generally avoided as it can promote decomposition.
Key Chemical Reactions and Mechanisms
The chemistry of 1,2-diiodooctane is dominated by its tendency to undergo elimination reactions. This reactivity makes it a useful, albeit transient, intermediate for introducing further functionality.
Deiodination to form Alkene
The most characteristic reaction of 1,2-diiodooctane is the elimination of I₂ to regenerate 1-octene. This process is entropically favored and can be initiated by heat, light, or a variety of reagents.[6]
-
With Reducing Metals: Reagents such as zinc dust readily facilitate this elimination, providing a clean method for converting vicinal dihalides back to alkenes.[7]
-
With Iodide Ions: An excess of iodide ion (e.g., from NaI) can catalyze the elimination via an Sₙ2-like attack, forming a transient triiodide species which then collapses to the alkene and I₂.[8]
Double Dehydrohalogenation to form Alkyne
In the presence of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, 1,2-diiodooctane can undergo a double E2 elimination to form 1-octyne.[9][10] This is a powerful synthetic transformation that converts an alkene into an alkyne via the vicinal dihalide intermediate. The mechanism involves two successive elimination steps.[11]
Caption: Key reaction pathways of 1,2-diiodooctane.
Applications in Research and Drug Development
While not a common building block itself due to its instability, the in situ formation of 1,2-diiodooctane serves several purposes:
-
Alkene Protection: The conversion of an alkene to a 1,2-diiodide and its subsequent regeneration can serve as a temporary protection strategy for a double bond while other parts of a molecule are being modified.
-
Precursor to Alkynes: As detailed above, it is a key intermediate in the conversion of alkenes to terminal alkynes, which are versatile functional groups in drug synthesis and materials science.
-
Synthesis of 1,2-Difunctionalized Compounds: Although direct substitution is challenging, the iodonium ion intermediate formed during its synthesis can be trapped by other nucleophiles (if present in the reaction mixture) to yield various 1,2-disubstituted octanes.
Safety and Handling
No specific safety data sheet (SDS) is available for 1,2-diiodooctane. The following precautions are based on the known hazards of organoiodine compounds and vicinal dihalides.
-
Toxicity: Organoiodine compounds should be handled with care as they can be irritants and may have unknown toxicological properties. Avoid inhalation of vapors and contact with skin and eyes.
-
Instability: The compound is sensitive to light and heat. Store solutions in the dark and at low temperatures (0-4 °C). Do not attempt to purify by distillation at atmospheric pressure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound or its precursors.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
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